molecular formula C8H13F3O2 B11763259 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol

1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B11763259
M. Wt: 198.18 g/mol
InChI Key: JCWYGBWRAZWRBT-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C8H13F3O2. This compound features a cyclohexane ring substituted with a hydroxymethyl group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with formaldehyde and trifluoromethyl iodide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(carboxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol.

    Reduction: Formation of 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Hydroxymethyl)cyclohexanol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-Methyl-1-cyclohexanol: Contains a methyl group instead of a hydroxymethyl group, leading to different reactivity.

    1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol: Contains an aminomethyl group, which imparts different biological activity.

Uniqueness

1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13F3O2

Molecular Weight

198.18 g/mol

IUPAC Name

1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H13F3O2/c9-8(10,11)6-1-3-7(13,5-12)4-2-6/h6,12-13H,1-5H2

InChI Key

JCWYGBWRAZWRBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(F)(F)F)(CO)O

Origin of Product

United States

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